

Apo-Enterobactin as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide

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Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B10823476

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Executive Summary

Enterobactin, a siderophore produced by various Gram-negative bacteria, is crucial for bacterial iron acquisition and virulence. While its role in iron metabolism is well-established, emerging evidence highlights that its iron-free form, **apo-enterobactin**, functions as a Pathogen-Associated Molecular Pattern (PAMP), triggering host innate immune responses. This technical guide provides an in-depth analysis of **apo-enterobactin**'s interaction with the host immune system, detailing the quantitative aspects of these interactions, the signaling pathways involved, and comprehensive experimental protocols for their investigation. This document is intended to serve as a core resource for researchers and professionals in immunology and drug development exploring novel antimicrobial and immunomodulatory strategies targeting bacterial iron acquisition pathways.

Quantitative Data on Apo-Enterobactin-Host Interactions

The interaction of **apo-enterobactin** with host proteins is a critical aspect of its function as a PAMP. The following tables summarize the available quantitative data, providing a basis for comparative analysis and further investigation.

Interaction	Host Protein	Quantitative Parameter	Value	Notes
Binding Affinity	Lipocalin 2 (Lcn2) / Siderocalin	Dissociation Constant (Kd)	~0.4 nM	This high-affinity binding is characteristic of siderophores to Lcn2 and is crucial for both iron sequestration and the potentiation of inflammatory signaling. [1]
Enzymatic Inhibition	Myeloperoxidase (MPO)	IC50 (estimated)	~1.0 µM	Apo-enterobactin at a concentration of 1.0 µM has been shown to inhibit 50% of MPO activity, suggesting a direct immunomodulatory role by interfering with neutrophil function. [2]
Signaling Modulation	Aryl Hydrocarbon Receptor (AhR)	Dissociation Constant (Kd)	Not yet determined	While a direct binding affinity has not been quantified, studies indicate that enterobactin can inhibit AhR activation,

thereby
influencing
downstream
immune
signaling
pathways.[1]

Table 1: Summary of Quantitative Data on **Apo-Enterobactin**-Host Protein Interactions.

Signaling Pathways of Apo-Enterobactin Recognition

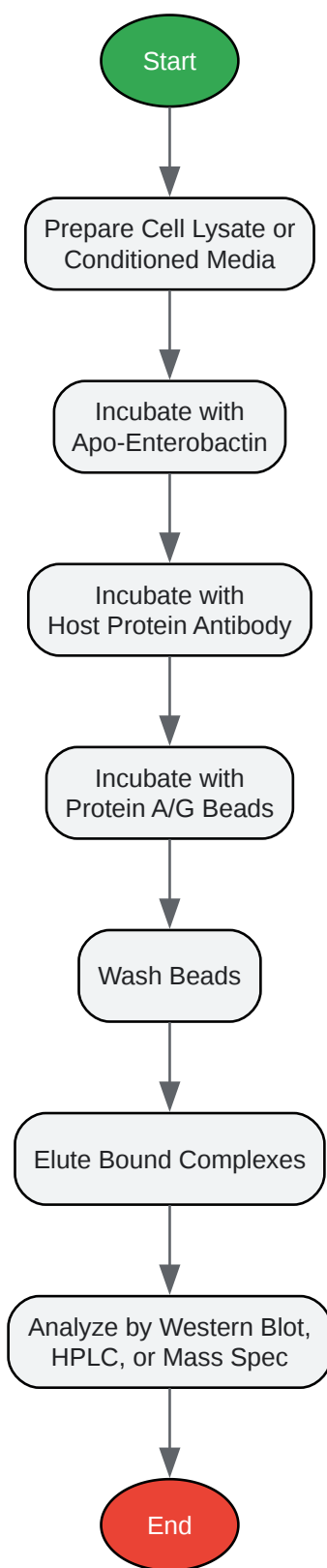
Apo-enterobactin elicits pro-inflammatory responses through at least two distinct mechanisms: the potentiation of Lipocalin 2 (Lcn2) signaling leading to IL-8 production, and the modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Lcn2-Mediated Pro-inflammatory Signaling

The primary described pathway for **apo-enterobactin**-induced inflammation involves its interaction with Lcn2. Upon binding **apo-enterobactin**, Lcn2 potentiates the secretion of the chemokine Interleukin-8 (IL-8), a key chemoattractant for neutrophils. This response is dependent on the iron-free state of enterobactin, as the iron-saturated complex does not elicit the same pro-inflammatory signal.[3][4] The intracellular signaling cascade leading to IL-8 production is thought to be initiated by the cellular stress caused by intracellular iron depletion by **apo-enterobactin**.







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